Coenzyme Q10

Bioavailability Pharmacokinetics Redox Status

This is authentic Coenzyme Q10 (ubiquinone), the obligate mitochondrial electron carrier with a native decaprenyl side chain that anchors exclusively within the inner mitochondrial membrane. Unlike the cytoplasmic analogue idebenone or the artificially targeted MitoQ, only CoQ10 recapitulates the endogenous electron transport pathway. It is the correct and only choice for studies investigating native respiratory chain function or statin-induced depletion. For formulation development, its extreme lipophilicity (logP ~17.85) makes it the ideal candidate for overcoming poor oral absorption via advanced delivery systems. Select the oxidized (ubiquinone) or reduced (ubiquinol) redox form based on your bioavailability requirements.

Molecular Formula C59H90O4
Molecular Weight 863.3 g/mol
CAS No. 303-98-0
Cat. No. B1682672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme Q10
CAS303-98-0
Synonyms2,3-dimethoxy-5-methyl-6-decaprenylbenzoquinone
Bio-Quinone Q10
co-enzyme Q10
coenzyme Q10
coenzyme Q10, (Z,Z,Z,Z,Z,Z,E,E,E)-isomer
coenzyme Q10, ion (1-), (all-E)-isomer
CoQ 10
CoQ10
Q-ter
ubidecarenone
ubiquinone 10
ubiquinone 50
ubiquinone Q10
ubisemiquinone
ubisemiquinone radical
Molecular FormulaC59H90O4
Molecular Weight863.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
InChIKeyACTIUHUUMQJHFO-UPTCCGCDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Coenzyme Q10 (Ubiquinone, CAS 303-98-0): Endogenous Mitochondrial Electron Carrier and Antioxidant for Research and Formulation


Coenzyme Q10 (CoQ10; ubiquinone; ubidecarenone; CAS 303-98-0) is a lipophilic, endogenous 1,4-benzoquinone with a decaprenyl side chain [1]. It is an obligate component of the mitochondrial electron transport chain, shuttling electrons from Complexes I and II to Complex III, and also functions as a membrane-localized antioxidant by regenerating α-tocopherol and directly scavenging free radicals [1]. In its oxidized form (ubiquinone), it is a yellow-orange crystalline powder with a molecular weight of 863.34 g/mol and a logP of approximately 17.85, which renders it practically insoluble in water and dictates its formulation-dependent absorption profile [2]. While CoQ10 is ubiquitously synthesized in eukaryotic cells, exogenous supplementation is widely researched for conditions associated with mitochondrial dysfunction, oxidative stress, and statin-induced CoQ10 depletion. Its physicochemical properties, particularly its extreme lipophilicity and light/thermal sensitivity, are the primary determinants of its handling in laboratory and manufacturing environments [3].

Why Coenzyme Q10 (CAS 303-98-0) Cannot Be Simply Substituted: Structural and Functional Divergence from Analogues


Despite a common benzoquinone core, CoQ10 exhibits critical structural and biophysical differences from its closest analogues that preclude simple interchange in research or therapeutic contexts. Unlike the short-chain synthetic analogue idebenone, CoQ10 possesses a long, lipophilic decaprenyl tail that anchors it exclusively within the midplane of phospholipid bilayers, specifically the mitochondrial inner membrane, making its bioactivation dependent on mitochondrial function and integrity [1]. Conversely, idebenone partitions into the cytoplasm and is activated by cytosolic reductases, fundamentally altering its cellular pharmacology and efficacy profile in mitochondrial disorders [1]. The reduced form, ubiquinol, is chemically distinct from the oxidized ubiquinone, demonstrating significantly superior oral bioavailability due to its pre-reduced state, which bypasses the body's inefficient enzymatic reduction of ubiquinone [2]. Furthermore, the mitochondria-targeted analogue mitoquinone (MitoQ) utilizes a triphenylphosphonium cation to achieve several hundred-fold higher accumulation within the mitochondrial matrix, a targeting strategy absent in native CoQ10, thereby conferring a different risk-benefit profile for specific oxidative stress applications [3]. These fundamental differences in solubility, subcellular localization, and enzymatic activation mean that CoQ10 and its analogues are not functionally interchangeable, and the selection must be driven by the specific mechanistic hypothesis or formulation objective.

Quantitative Evidence for Coenzyme Q10 Differentiation: Head-to-Head and Cross-Study Comparisons


Plasma Bioavailability: Ubiquinol (Reduced Form) vs. Ubiquinone (Oxidized Form, CAS 303-98-0)

A direct clinical comparison in healthy volunteers (n=12) demonstrated that supplementation with ubiquinol, the reduced form of CoQ10, resulted in significantly higher steady-state plasma total CoQ10 levels compared to an equivalent dose of ubiquinone (CAS 303-98-0) [1]. The study utilized a crossover design with a 4-week washout period between 4-week supplementation phases of each form at 200 mg/day. This difference highlights that the pre-reduced ubiquinol is superior for achieving higher systemic CoQ10 concentrations when oral bioavailability is the primary endpoint, making the choice of redox form a critical procurement decision.

Bioavailability Pharmacokinetics Redox Status

Bioactivation Dependency on Mitochondrial Function: CoQ10 vs. Idebenone

Comparative mechanistic studies have established that the bioactivation (reduction to its active hydroquinone form) of CoQ10 is strictly dependent on functional mitochondria and specific mitochondrial reductases [1]. In contrast, the synthetic analogue idebenone, due to its shorter, less lipophilic tail and cytosolic localization, is bioactivated by the widely expressed cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. This mechanistic divergence means that in conditions of primary mitochondrial dysfunction, the cellular capacity to activate CoQ10 may be compromised, whereas idebenone's activation pathway remains intact. This property defines a clear, application-specific selection criterion.

Mitochondrial Medicine Enzymatic Activation NQO1

Thermal and Photo-Stability: Unformulated CoQ10 vs. Complexed CoQ10

The inherent chemical instability of pure, unformulated CoQ10 presents a significant challenge in both research and product development. A stability study quantified that pure CoQ10 exposed to 80°C and UV light for 120 minutes underwent 72.3% degradation [1]. However, the same study showed that stabilization through complex formation could dramatically improve this, with over 64% of CoQ10 remaining unchanged under identical conditions [1]. This data underscores that the native form of CoQ10 (CAS 303-98-0) is a labile starting material, and its stability is not a given but a variable that must be engineered through formulation.

Stability Formulation Degradation Kinetics

Oral Bioavailability Enhancement: Advanced Formulation (Metazome Liposomal) vs. Conventional CoQ10

The extreme lipophilicity of CoQ10 severely limits its oral absorption. A clinical pharmacokinetic study in healthy volunteers demonstrated that a novel liposomal formulation (Metazome CoQ10, MCQ) could dramatically overcome this barrier compared to conventional CoQ10 (CCQ) [1]. The advanced formulation yielded a 4.3-fold increase in total systemic exposure (AUC0−t) and a 3.6-fold increase in peak plasma concentration (Cmax), both with high statistical significance (p < 0.01) [1]. This evidence quantifies the performance gap between standard and technologically advanced CoQ10 formulations, emphasizing that the delivery system is as important as the molecule itself.

Oral Bioavailability Liposomal Formulation Pharmacokinetics

Optimal Application Scenarios for Coenzyme Q10 (CAS 303-98-0) Based on Differentiating Evidence


Research on Native Mitochondrial Electron Transport Chain Function

CoQ10 is the correct and only choice for studies investigating the native function of the mitochondrial respiratory chain. Its obligatory role as a mobile electron carrier between Complex I/II and Complex III, combined with its dependence on mitochondrial membrane potential and specific reductases for its own bioactivation, makes it the only authentic ligand for this system [1]. The use of analogues like idebenone or MitoQ would introduce artifacts due to their divergent activation pathways (cytoplasmic NQO1 for idebenone) or artificial mitochondrial targeting (triphenylphosphonium moiety for MitoQ), thereby confounding interpretation of native mitochondrial physiology [1].

Development of High-Bioavailability Oral Formulations for Human Studies

Given the 4.3-fold difference in human AUC0−t demonstrated between advanced liposomal and conventional formulations, CoQ10 is an ideal candidate for formulation development projects aimed at overcoming the challenge of poor oral absorption for highly lipophilic compounds [2]. A procurement strategy for a human clinical trial should prioritize CoQ10 in a validated, high-bioavailability form (e.g., liposomal, nanoemulsion) rather than generic crystalline powder. The quantitative PK data from such formulations can be used to power sample size calculations and justify the selection of a more expensive, but more effective, formulation to ensure adequate systemic exposure [2].

Studies on Generalized, Non-Mitochondrial Oxidative Stress

For investigations into systemic oxidative stress, such as that induced by exercise, ischemia-reperfusion, or statin therapy, CoQ10 (particularly in its ubiquinol form) is a well-documented and cost-effective research tool [3]. Its activity as a chain-breaking antioxidant in all cellular membranes, independent of its mitochondrial electron transport role, provides broad protection. In this context, CoQ10 offers a favorable procurement profile compared to the synthetic, targeted analogue MitoQ, which is significantly more expensive and has a narrower, mitochondrial-focused mechanism of action [3]. The 1.7-fold higher plasma levels achievable with ubiquinol over ubiquinone at the same dose should guide the specific redox form selected for these studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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